1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine
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Overview
Description
1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine is a heterocyclic compound that features a pyrazole ring fused to a phthalazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1,4-phthalazinedione in the presence of a base such as sodium hydroxide in ethanol. This one-pot, three-component reaction yields the desired product with good to excellent yields .
Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of eco-friendly bases and solvents is preferred to minimize environmental impact. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and is used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
1-Methyl-3-phenyl-1H-pyrazol-5-ylsulfamic acid: Another related compound with potential biological activities.
Uniqueness: 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
79480-15-2 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-(3-methyl-5-phenylpyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C18H14N4/c1-13-11-17(14-7-3-2-4-8-14)22(21-13)18-16-10-6-5-9-15(16)12-19-20-18/h2-12H,1H3 |
InChI Key |
MAGQCHOGEGBDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NN=CC4=CC=CC=C43 |
Origin of Product |
United States |
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